molecular formula C18H12Cl2FN3O2 B2900040 13-chloro-5-(5-chloro-2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-58-6

13-chloro-5-(5-chloro-2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2900040
CAS No.: 2034267-58-6
M. Wt: 392.21
InChI Key: VVAZMDSCCBTYIT-UHFFFAOYSA-N
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Description

The compound 13-chloro-5-(5-chloro-2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic heterocyclic molecule featuring a fused tricyclic core with chlorine and fluorine substituents.

Properties

IUPAC Name

13-chloro-5-(5-chloro-2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3O2/c19-10-1-3-14(21)12(7-10)17(25)23-6-5-15-13(9-23)18(26)24-8-11(20)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAZMDSCCBTYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on catechins (e.g., epigallocatechin gallate) in teas, which are flavonoid derivatives structurally and functionally unrelated to the target compound. Below is an analysis of the evidence’s limitations and hypothetical comparisons based on general chemical principles:

Structural Comparison

  • Target Compound : Features a triazatricyclo backbone with halogen substitutions (Cl, F) and a benzoyl group. This structure is indicative of synthetic small-molecule drugs targeting enzymes or receptors.
  • Catechins (): Natural flavonoids with a benzopyran core and hydroxyl/gallate groups, associated with antioxidant properties .
Property Target Compound Catechins (e.g., EGCG)
Core Structure Triazatricyclo Benzopyran
Substituents Halogens (Cl, F), benzoyl Hydroxyl/gallate groups
Origin Synthetic Natural (plant-derived)
Biological Role Hypothetical kinase inhibition Antioxidant, metabolic modulation

Functional and Pharmacological Differences

  • Target Compound: Likely designed for high selectivity in enzyme inhibition due to halogen atoms enhancing binding affinity. No empirical data on potency or toxicity are available in the provided evidence.
  • Catechins : Demonstrated roles in reducing oxidative stress and modulating cell signaling pathways, as shown in tea comparisons (Table 1 of ).

Challenges in Comparative Analysis

The evidence lacks:

  • Synthetic analogs of the target compound.
  • Pharmacokinetic or mechanistic studies.
  • Structural or functional data on triazatricyclo derivatives.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization, halogenation, and benzoylation. Key considerations include:
  • Temperature control : Exothermic reactions (e.g., benzoylation) require gradual addition of reagents at 0–5°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane is preferred for extraction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are used to isolate the final compound. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer:
Technique Purpose Key Parameters
¹H/¹³C NMR Confirm backbone structureChemical shifts, coupling patterns
Mass Spectrometry Verify molecular weightm/z ratio (e.g., [M+H]⁺)
XRD Resolve stereochemistryCrystal lattice parameters
HPLC Quantify purityRetention time, peak symmetry

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and bioactivity?

  • Methodological Answer: Halogens modulate electronic and steric properties:
  • Chlorine : Enhances electrophilicity at the benzoyl group, facilitating nucleophilic attacks in target binding .
  • Fluorine : Improves metabolic stability by reducing CYP450-mediated oxidation. Use fluorinated analogs in competitive binding assays to compare IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer: Discrepancies often arise from experimental variables:
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .
  • Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical validation : Apply ANOVA with post-hoc tests to compare datasets across labs .

Q. What frameworks are recommended for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer: Adopt OECD guidelines for environmental simulation:
  • Hydrolysis stability : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
  • Bioaccumulation potential : Use logP values (calculated via Crippen’s method) to predict partitioning in aquatic systems .
  • Toxicity screening : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .

Q. What strategies elucidate multi-target interactions (e.g., kinase and protease inhibition)?

  • Methodological Answer: Employ orthogonal techniques:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Model interactions with homology-built protein structures (e.g., using Rosetta) .

Contradiction Analysis Example

Conflict: Varying reports on the compound’s solubility in aqueous buffers.
Resolution:

  • Hypothesis: Solubility depends on protonation state of the triazatricyclo core.
  • Testing:

Measure solubility at pH 2–12 using shake-flask method .

Correlate with pKa values (calculated via MarvinSketch).

Validate via ¹H NMR in D₂O with pH adjustment .

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